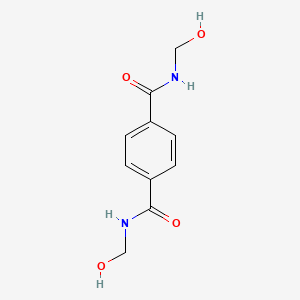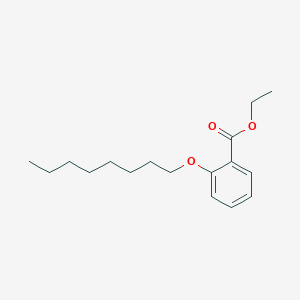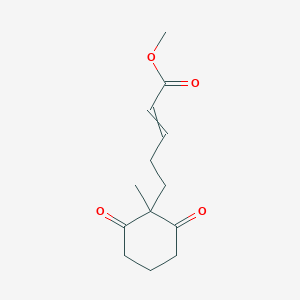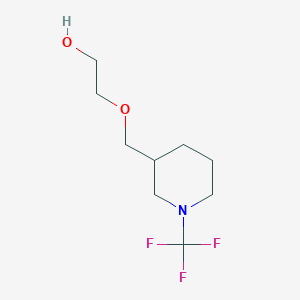
Ethyl 2-(3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines an amino group, a tetrahydropyran ring, and an ethyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-hydroxybenzoic acid with tetrahydro-2H-pyran-4-amine under specific conditions to form the core structure. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure and exhibit interesting pharmacological properties.
Tetrahydropyran derivatives: Compounds with a tetrahydropyran ring are often used in organic synthesis and medicinal chemistry.
Uniqueness
Its structure provides a balance between stability and reactivity, making it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
ethyl 2-[3-amino-4-(oxan-4-ylamino)phenoxy]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-2-20-15(18)10-21-12-3-4-14(13(16)9-12)17-11-5-7-19-8-6-11/h3-4,9,11,17H,2,5-8,10,16H2,1H3 |
Clave InChI |
SMRSPWHQVWOTLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC(=C(C=C1)NC2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)



![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)




![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)

